molecular formula C20H25N3O3S B2465000 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034466-24-3

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2465000
CAS No.: 2034466-24-3
M. Wt: 387.5
InChI Key: VPUBMRFAZLFYCJ-UHFFFAOYSA-N
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Description

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS 2034466-24-3) is a high-purity chemical compound with the molecular formula C20H25N3O3S and a molecular weight of 387.50 g/mol . This benzenesulfonamide-containing small molecule is of significant interest in medicinal chemistry, particularly in the research and development of novel antiviral agents. Its structural framework is designed for exploring interactions with viral protein targets. This compound is strategically relevant for research focused on the HIV-1 Capsid (CA) protein, an underexploited and promising therapeutic target in antiviral therapy . The CA protein is pivotal for both early and late-stage events in the HIV-1 replication cycle, and inhibitors that bind to it can disrupt viral assembly and infectivity . The molecular structure of this reagent, which features a tetramethylbenzenesulfonamide group, is related to advanced derivatives that have demonstrated potent anti-HIV activity by binding to the CA protein and exhibiting a dual-stage inhibition profile, interfering with both the assembly of the viral capsid and the uncoating process in the target cell . It serves as a critical scaffold for conducting structure-activity relationship (SAR) studies to optimize binding affinity and metabolic stability in the pursuit of long-acting antiviral therapeutics . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-13-10-14(2)16(4)20(15(13)3)27(25,26)22-12-17-7-8-21-18(11-17)23-9-5-6-19(23)24/h7-8,10-11,22H,5-6,9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUBMRFAZLFYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the pyrrolidinyl-pyridinyl moiety: This step involves the reaction of pyridine with a suitable reagent to introduce the pyrrolidinyl group.

    Introduction of the sulfonamide group: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride derivative.

    Substitution with tetramethyl groups:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

Compound Name Core Structure Modifications Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 2,3,5,6-Tetramethylbenzenesulfonamide + 2-(2-oxopyrrolidin-1-yl)pyridin-4-ylmethyl ~407.5 (estimated) Hypothesized enhanced CNS penetration due to pyrrolidone moiety; potential kinase inhibitor
N-(2-Methoxyethyl)-2,3,5,6-tetramethyl-benzenesulfonamide Methoxyethyl amine substituent instead of pyridinyl-pyrrolidone ~311.4 Higher solubility in polar solvents; used in solubility studies
4-(5-Fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)-N-methylbenzenesulfonamide Chromenone core with fluorophenyl substituent; methylsulfonamide 589.1 Anticancer activity (kinase inhibition); MP: 175–178°C
N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridine substituent; single methyl on benzene ~329.4 Antimicrobial applications; synthesized via sulfonyl chloride coupling
2,3,5,6-Tetramethyl-N-pyridin-2-yl-benzenesulfonamide Pyridin-2-yl substituent instead of pyridin-4-yl-pyrrolidone ~316.4 Reduced steric hindrance; explored in receptor-binding assays

Physicochemical Properties

  • Lipophilicity: The tetramethylbenzene core increases logP compared to mono-methylated analogues (e.g., ), but the pyrrolidone moiety counterbalances this by introducing polarity.
  • Solubility : The pyridinyl-pyrrolidine group likely improves aqueous solubility over purely aromatic derivatives (e.g., ), critical for oral bioavailability.

Research Findings and Gaps

  • Crystallographic Data: No crystal structure of the target compound is reported, unlike chromenone derivatives refined using SHELX .
  • Biological Assays: Limited data exist on the target compound’s efficacy. Comparative studies with pyridin-2-yl analogues (e.g., ) suggest structural tuning could optimize target engagement.
  • Thermal Stability: Melting points for analogues range widely (e.g., 175–178°C for chromenone derivatives vs. ~150–160°C estimated for the target compound), reflecting substituent-dependent stability.

Biological Activity

2,3,5,6-Tetramethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a sulfonamide group attached to a tetramethyl-substituted benzene ring and a pyridinylmethyl oxopyrrolidine moiety. The molecular formula is C24H34N2O3SC_{24}H_{34}N_{2}O_{3}S with a molecular weight of approximately 430.6 g/mol.

Sulfonamides generally exert their biological effects through several mechanisms:

  • Inhibition of Carbonic Anhydrase : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrase activity, which may influence acid-base balance and fluid secretion in various tissues .
  • Cardiovascular Effects : Research indicates that certain benzenesulfonamides can affect perfusion pressure and coronary resistance, suggesting potential cardiovascular implications .

Cardiovascular Studies

Recent studies have explored the cardiovascular effects of related sulfonamide compounds. For instance:

  • Perfusion Pressure : In isolated rat heart models, certain benzenesulfonamides demonstrated significant changes in perfusion pressure over time. The data indicated that specific derivatives could decrease coronary resistance and modify perfusion pressure in a dose-dependent manner .
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound A0.001Decrease
Compound B0.001No significant effect
Compound C0.001Decrease

Case Studies

  • Cardiovascular Impact Study :
    • A study conducted on isolated rat hearts showed that certain sulfonamide derivatives could significantly lower perfusion pressure compared to controls. This suggests a potential therapeutic role in managing conditions like hypertension .
  • Antimicrobial Efficacy :
    • In vitro studies have indicated that related compounds exhibit varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The exact mechanism often involves competitive inhibition of dihydropteroate synthase, crucial for folate synthesis.

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